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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
generation and validation of Interleukin-23 (IL-23) knockout mouse models. These models are
invaluable tools for studying the role of the IL-23/Th17 axis in autoimmune and inflammatory
diseases, as well as for the preclinical evaluation of novel therapeutics targeting this pathway.

Application Notes

Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit (encoded by the
[123a gene) and a p40 subunit shared with IL-12. It is a key driver of inflammation, primarily
through its role in the expansion and maintenance of T helper 17 (Th17) cells.[1] Genetic
ablation of IL-23 in mice has been shown to confer resistance to various autoimmune disease
models, making these knockout animals essential for dissecting disease mechanisms and
testing therapeutic interventions.

Genetic Modification Strategies

The most common and efficient method for generating IL-23 knockout mice is through the use
of CRISPR/Cas9 technology to target the 1123a gene, which encodes the p19 subunit. This
approach allows for the introduction of insertions or deletions (indels) that result in a frameshift
mutation and a premature stop codon, thereby ablating protein expression. Traditional methods
involving homologous recombination in embryonic stem (ES) cells have also been used to
create both conventional and conditional knockout models.
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Validation of IL-23 Knockout

Successful generation of an IL-23 knockout mouse model requires rigorous validation at the

genetic, molecular, and functional levels.

Table 1: Molecular Validation of IL-23p19 Knockout

Validation Method

Analyte

Wild-Type (WT)
Mice

IL-23p19 Knockout
(KO) Mice

Genotyping PCR

Genomic DNA

Expected band for WT

allele

Expected band for KO
allele (size may vary

depending on indel)

Quantitative PCR
(qPCR)

1123a mMRNA from
activated

macrophages

Detectable expression
(normalized to

housekeeping gene)

Undetectable or
significantly reduced

expression

ELISA

IL-23 protein in
serum/cell culture

supernatant

Detectable levels
(e.g., >100 pg/mL

after stimulation)

Below limit of

detection (e.g., < 15
pg/mL)

Table 2: Functional Validation of IL-23 Knockout in Disease Models

Disease Model

Readout

Wild-Type (WT)
Mice

IL-23p19 Knockout
(KO) Mice

Experimental
Autoimmune
Encephalomyelitis
(EAE)

Mean Clinical Score
(Peak)

25-35

0 - 1.0 (Resistant)[2]

Dextran Sulfate
Sodium (DSS)-
Induced Colitis

Histological Score

8 - 12 (Severe

inflammation)

2 - 4 (Mild

inflammation)

Body Weight Loss

15-25%

5-10%

Table 3: Immunophenotyping of IL-23 Knockout Mice
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Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway

The following diagram illustrates the canonical IL-23 signaling cascade, which is disrupted in
IL-23 knockout mice.
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Caption: IL-23 signaling pathway initiated by ligand binding and culminating in gene
transcription.

Experimental Workflow: Generation and Validation of IL-
23 KO Mice

The workflow for creating and validating an IL-23 knockout mouse model is a multi-step
process outlined below.
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Caption: Workflow for generating and validating 1L-23 knockout mice using CRISPR/Cas9.

Experimental Protocols

Protocol 1: Generation of 1123a Knockout Mice using
CRISPRI/Cas9

This protocol outlines the steps for generating 1123a knockout mice by microinjection of
CRISPR/Cas9 components into zygotes.

1.1. Design and Synthesis of sgRNA

« |dentify a suitable target sequence in an early exon of the mouse 1123a gene (Gene ID:
83430).[3] The target should be a 20-nucleotide sequence followed by a Protospacer
Adjacent Motif (PAM) sequence (NGG).

o Use online design tools to minimize off-target effects.
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e Synthesize the single guide RNA (sgRNA) using an in vitro transcription kit according to the
manufacturer's instructions.

o Purify the sgRNA and assess its quality and concentration.
1.2. Preparation of Microinjection Mix
e Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).

e Dilute Cas9 mRNA or protein and the synthesized sgRNA in the microinjection buffer to the
final concentrations (e.g., 100 ng/puL Cas9 mRNA and 50 ng/uL sgRNA).

o Ensure the mixture is sterile and free of particulates by centrifugation and filtering.
1.3. Zygote Microinjection

e Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

o Perform pronuclear microinjection of the CRISPR/Cas9 mix into the fertilized eggs.
o Culture the injected zygotes overnight to the two-cell stage.

1.4. Embryo Transfer

» Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate
mothers.

e Monitor the surrogate mothers for pregnancy and birth of pups (FO generation).

Protocol 2: Genotyping of Founder Mice

This protocol describes the identification of founder mice carrying the desired genetic
modification.

2.1. Genomic DNA Extraction

o Collect a small tail or ear snip from each FO pup at weaning age.
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» Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K
digestion protocol.

2.2. PCR Amplification
» Design PCR primers flanking the sgRNA target site in the 1123a gene.

o Perform PCR using the extracted genomic DNA as a template. A typical reaction mixture
includes:

o 50-100 ng genomic DNA
o 10 pmol of each forward and reverse primer
o dNTP mix
o Taqg DNA polymerase and buffer
» Use the following cycling conditions (may require optimization):
o Initial denaturation: 95°C for 5 min
o 35 cycles of:
» Denaturation: 95°C for 30 sec
» Annealing: 58-62°C for 30 sec
» Extension: 72°C for 45 sec
o Final extension: 72°C for 5 min
2.3. Analysis of PCR Products
e Run the PCR products on a high-resolution agarose gel.

o Pups with successful indels may show a size shift in the PCR product or can be identified by
Sanger sequencing of the PCR product to confirm the presence of mutations.
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o Alternatively, use a T7 endonuclease | or Surveyor nuclease assay to detect heteroduplexes
formed between wild-type and mutant DNA strands.

Protocol 3: Functional Validation using DSS-Induced
Colitis

This protocol details the induction and assessment of colitis to functionally validate the IL-23
knockout phenotype.

3.1. Induction of Colitis
e Use 8-12 week old male IL-23p19 KO mice and age-matched wild-type controls.

e Administer 2.0-3.0% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking
water ad libitum for 5-7 days.[4]

e Provide fresh DSS solution every 2-3 days.
3.2. Clinical Assessment
¢ Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool.

o Calculate a Disease Activity Index (DAI) based on a scoring system (e.g., 0-4 for each
parameter).

3.3. Histological Analysis
o At the end of the experiment (day 7-9), euthanize the mice and collect the entire colon.
e Measure the colon length (a shorter colon indicates more severe inflammation).

o Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and
section.

o Stain with Hematoxylin and Eosin (H&E).

o Score the sections for severity of inflammation, extent of injury, and crypt damage based on
a standardized histological scoring system.[5][6]
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Protocol 4: Functional Validation using Experimental
Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction and scoring of EAE, a model for multiple sclerosis, in
which IL-23 KO mice are known to be resistant.[2]

4.1. EAE Induction

Use 8-12 week old female IL-23p19 KO mice and wild-type controls.

e Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

e Immunize mice subcutaneously at two sites on the flank with 100-200 pg of MOG35-55 in
the emulsion.

o Administer pertussis toxin (200-300 ng) intraperitoneally on the day of immunization and two
days later.

4.2. Clinical Scoring
» Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

e Score the disease severity on a scale of 0-5:

[¢]

0: No clinical signs

[¢]

1: Limp tail

2: Hind limb weakness

o

o

3: Complete hind limb paralysis

[¢]

4: Hind and forelimb paralysis

5: Moribund state

[¢]

4.3. Cellular Analysis (Optional)
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» At the peak of the disease, isolate mononuclear cells from the spleen and central nervous
system (CNS).

¢ Restimulate the cells in vitro with MOG35-55.

o Perform intracellular cytokine staining and flow cytometry to quantify the percentage of
CD4+IL-17A+ (Th17) cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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